![molecular formula C14H13N3OS2 B6505420 N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide CAS No. 1396812-61-5](/img/structure/B6505420.png)

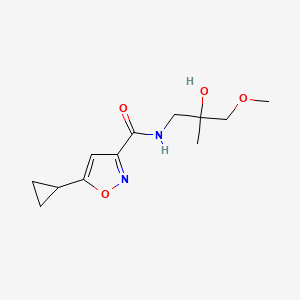

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have a wide range of therapeutic properties .

Wissenschaftliche Forschungsanwendungen

- Anti-Inflammatory Activity : Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .

Material Science

Beyond medicine, thiophenes contribute to material science:

- Light-Emitting Diodes (LEDs) : Researchers have used thiophenes in the fabrication of LEDs due to their electronic properties .

Anti-Cancer Research

Thiophenes have been investigated for their potential anti-cancer activity. While our specific compound needs further study, other thiophenes have shown promise in inhibiting tumor growth .

Antifungal and Antibacterial Applications

Thiophene derivatives exhibit antifungal and antibacterial properties, making them relevant in the fight against infectious diseases .

Polymers and Liquid Crystals

Amides, including thiophene-containing ones, find applications in polymers and liquid crystals .

Fungicidal Activity

Recent research highlights the fungicidal potential of N-(thiophen-2-yl) nicotinamide derivatives, which could pave the way for further development .

Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and … Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl … - MDPI

Wirkmechanismus

Target of Action

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can undergo various reactions, including electrophilic substitution reactions . Mechanistically, an iminyl radical can initially generate by a single-electron-transfer (SET) process. This radical undergoes regioselective C–C bond cleavage through β-elimination and produces an alkyl radical, which is added to enaminothione to result in new radicals .

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties, suggesting they interact with multiple biochemical pathways . For example, they have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c18-14(10-4-7-19-9-10)15-5-3-13-16-8-11(17-13)12-2-1-6-20-12/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDUAFBKUJHDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6505340.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505350.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6505358.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B6505366.png)

![2-(2-fluorophenoxy)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B6505372.png)

![4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6505376.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxypropanamide](/img/structure/B6505384.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505389.png)

![5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide](/img/structure/B6505391.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6505392.png)

![1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea](/img/structure/B6505404.png)

![N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B6505426.png)

![3,5-dimethyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1,2-oxazole-4-sulfonamide](/img/structure/B6505429.png)